3-表卡托尼酸

描述

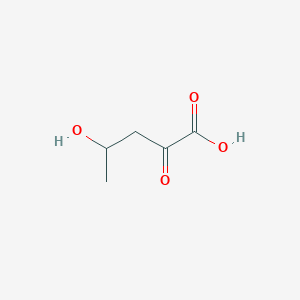

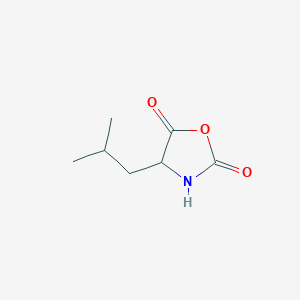

3-Epikatonic acid, also known as 3β-hydroxy-olean-12-en-29-oic acid, is a compound isolated from the chloroform extract of Austroplenckia populnea. The elucidation of its structure was achieved through comprehensive two-dimensional NMR spectroscopic techniques and confirmed by single-crystal X-ray diffraction. This compound is part of a group that includes friedelin, populnonic acid, abruslactone A, salaspermic acid, and 22β-epi-maytenfolic acid, highlighting the chemical diversity found in natural extracts (Silva et al., 2002).

Synthesis Analysis

The synthesis of tritiated β-amyrin, a related compound, from epikatonic acid showcases the potential chemical transformations epikatonic acid can undergo. This synthesis involved six steps and resulted in a compound with a specific activity of 550 GBq/mmole, demonstrating the utility of epikatonic acid in studying aromatization processes in sediments (Lohmann et al., 1990).

Molecular Structure Analysis

The molecular structure of epikatonic acid was established as 3β-hydroxy-olean-12-en-29-oic acid, with specific configuration details of the hydroxyl and carboxyl groups identified through spectroscopy and crystallography. This structural elucidation provides a basis for understanding the chemical reactivity and interactions of epikatonic acid (Silva et al., 2002).

科学研究应用

结构解析:表卡托尼酸的结构和立体化学通过 2D NMR 光谱技术确定,并通过单晶 X 射线衍射得到证实。晶体结构包括两个独立的分子,由分子间氢键稳定(Silva 等,2002)。

用于芳构化研究的合成:从表卡托尼酸合成了氚标记的 β-香树脂醇,用于研究沉积物中的芳构化过程,证明了表卡托尼酸在为环境研究创建标记化合物的效用(Lohmann 等,1990)。

子宫兴奋活性:与表卡托尼酸相关的化合物 3-表齐墩果酸对子宫平滑肌表现出子宫兴奋活性,通过胆碱能受体介导其作用(Sewram 等,2000)。

从植物中分离:从圆果木莲的叶片中分离出表卡托尼酸,并使用物理化学和光谱方法对其进行表征,扩大了对其天然存在的了解(Shu 等,2005)。

植物中的三萜类成分:一项研究在 Austroplenckia populnea 的树皮木材中确定了表卡托尼酸和其他三萜类化合物,为植物化学知识做出了贡献(Sousa 等,1990)。

从雷公藤中分离:雷公藤的根中含有 3-表卡托尼酸和其他齐墩果烷型三萜,说明它存在于不同的植物物种中(Xian & Ji,1993)。

抗锥虫活性:一项研究测试了从 Austroplenckia populnea 中分离的五环三萜的抗锥虫活性。发现表卡托尼酸对所测试的锥虫活性较低(Duarte 等,2002)。

安全和危害

作用机制

Target of Action

3-Epikatonic acid is a triterpene It’s worth noting that triterpenes, the class of compounds to which 3-epikatonic acid belongs, have been reported to interact with a wide range of biological targets, including various enzymes and cell receptors .

Mode of Action

Triterpenes, in general, are known to interact with their targets in a variety of ways, including direct binding, modulation of enzymatic activity, and alteration of cell membrane properties

Biochemical Pathways

Triterpenes are known to influence a variety of biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis

Pharmacokinetics

The bioavailability of triterpenes can be influenced by factors such as their solubility, stability, and the presence of specific transporters in the body

Result of Action

Triterpenes are known to exert a variety of biological effects, including anti-inflammatory, anticancer, and antioxidant activities

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the activity of triterpenes

属性

IUPAC Name |

(2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-25(2)21-10-13-30(7)22(28(21,5)12-11-23(25)31)9-8-19-20-18-27(4,24(32)33)15-14-26(20,3)16-17-29(19,30)6/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,26+,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFSMVXQUWRSIW-FWXFQHTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@](C[C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316985 | |

| Record name | Epikatonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Epikatonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

3-Epikatonic acid | |

CAS RN |

76035-62-6 | |

| Record name | Epikatonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76035-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epikatonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Epikatonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

283 - 284 °C | |

| Record name | 3-Epikatonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the natural sources of 3-epikatonic acid?

A: 3-Epikatonic acid has been isolated from various plant sources. Studies have identified its presence in Tripterygium wilfordii Hook.f [], Tripterygium hypoglaucum (Levl.) Levl. ex Hutch [], and Cyamopsis tetragonoloba (guar meal) [].

Q2: What is the structure of 3-epikatonic acid, and how has it been elucidated?

A: While the exact structure of 3-epikatonic acid is not explicitly provided in the abstracts, it's classified as an oleanane-type triterpene []. These compounds share a common pentacyclic structure. Researchers typically use a combination of spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to determine the specific functional groups and their arrangement in the molecule [, ]. Comparing these data with existing literature helps confirm the identity of the isolated compound.

Q3: Have any biological activities been reported for 3-epikatonic acid?

A: Interestingly, while 3-epikatonic acid itself hasn't been extensively studied for biological activity, other compounds isolated alongside it, like Wilforlide A, show potent inhibitory effects on adenosine deaminase (ADA) activity in HL-60 cells []. This suggests that 3-epikatonic acid, especially considering its presence in plants known for their medicinal properties, might possess interesting biological activities warranting further investigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)

![3-[(1-Phenylethyl)amino]propan-1-OL](/img/structure/B52768.png)

![ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B52771.png)